molecular formula C9H11BO3 B15299358 (5-Acetyl-2-methylphenyl)boronic acid

(5-Acetyl-2-methylphenyl)boronic acid

Cat. No.: B15299358
M. Wt: 177.99 g/mol
InChI Key: NVNDHRXQYZDXMU-UHFFFAOYSA-N
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Description

(5-Acetyl-2-methylphenyl)boronic acid (CAS No: 1060661-55-3) is a high-purity aryl boronic acid building block of significant value in organic synthesis and medicinal chemistry research . As a boronic acid, it belongs to a privileged class of compounds known for their stability, low toxicity, and versatile reactivity, making them essential intermediates in metal-catalyzed cross-coupling reactions . Its most prominent application is in the Suzuki-Miyaura reaction, a widely used palladium-catalyzed process for the pivotal formation of carbon-carbon bonds, which is fundamental for constructing complex biaryl structures in drug discovery and material science . The presence of both the acetyl and boronic acid functional groups on the aromatic ring makes this compound a versatile precursor. The boronic acid group enables efficient cross-coupling, while the acetyl moiety can serve as a handle for further chemical modifications or contribute to the molecule's electronic properties, influencing its interactions with biological targets . Boronic acids, in general, are recognized as bioisosteres of carboxylic acids and can act as potent enzyme inhibitors, often by forming reversible complexes with active-site residues . This mechanism is exemplified by FDA-approved boronic acid drugs like the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam, highlighting the therapeutic potential of this chemical class in developing new anticancer and antibacterial agents . This compound is offered with a guaranteed purity for research applications. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C9H11BO3

Molecular Weight

177.99 g/mol

IUPAC Name

(5-acetyl-2-methylphenyl)boronic acid

InChI

InChI=1S/C9H11BO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,12-13H,1-2H3

InChI Key

NVNDHRXQYZDXMU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)C)C)(O)O

Origin of Product

United States

Preparation Methods

The synthesis of (5-Acetyl-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-acetyl-2-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial production methods for boronic acids often involve similar catalytic processes but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of more robust and recyclable catalysts to improve efficiency and reduce costs .

Chemical Reactions Analysis

(5-Acetyl-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and oxidizing agents .

Scientific Research Applications

(5-Acetyl-2-methylphenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Antiproliferative Activity

Aromatic boronic acids with extended π-systems or polar substituents exhibit significant antiproliferative effects. For example:

Compound Substituents IC₅₀ (µM) Cell Line Key Findings
6-Hydroxynaphthalen-2-yl boronic acid Hydroxy, naphthalene ring 0.1969 4T1 (breast) Potent cytotoxicity; solubility challenges in culture media
Phenanthren-9-yl boronic acid Polycyclic aromatic 0.2251 4T1 (breast) Sub-micromolar efficacy; similar solubility issues

The acetyl group in (5-Acetyl-2-methylphenyl)boronic acid may enhance target binding through hydrogen bonding or dipole interactions, akin to hydroxyl groups in 6-hydroxynaphthalen-2-yl derivatives.

Enzyme Inhibition Profiles

Boronic acids are potent enzyme inhibitors, particularly against β-lactamases and histone deacetylases (HDACs):

Compound Target Enzyme Ki/MIC/IC₅₀ Key Findings
1-Amido-2-triazolylethaneboronic acid β-lactamases Improved MICs vs. phenyl analogs Triazole substitution enhances bacterial membrane penetration
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Fungal HDAC (MoRPD3) IC₅₀ ~1 µM Outperforms trichostatin A at lower concentrations

The acetyl group in This compound might mimic the methoxyethyl group in HDAC inhibitors by stabilizing enzyme-inhibitor complexes via hydrophobic or electrostatic interactions. However, steric hindrance from the methyl group could reduce binding efficiency compared to smaller substituents .

Physicochemical Properties

Substituents critically influence boronic acid reactivity and solubility:

Compound pKa (Approx.) Water/Lipid Solubility Key Implications
Phenyl boronic acid ~8.8 High water solubility Ideal for diagnostic assays
3-AcPBA >9.5 Low glucose binding Limited utility in glucose sensing
Pyren-1-yl boronic acid Not reported Low solubility Precipitates in culture media

The acetyl group in This compound is expected to lower its pKa compared to phenyl boronic acid, increasing reactivity at physiological pH . Conversely, the methyl group may reduce aqueous solubility, necessitating formulation optimization for in vivo applications .

Biological Activity

(5-Acetyl-2-methylphenyl)boronic acid is a compound belonging to the boronic acid family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Boronic Acids

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biological applications. They exhibit a range of biological activities, including antibacterial, antiviral, and anticancer properties. The introduction of substituents on the boronic acid structure can significantly influence its biological activity.

  • Reversible Covalent Bonding : Boronic acids can form reversible covalent bonds with saccharides and proteins, which is crucial in many biochemical processes. This property allows them to act as inhibitors or modulators in various enzymatic reactions.
  • Enzyme Inhibition : Many boronic acids have been shown to inhibit enzymes such as proteases and glycosidases. This inhibition can lead to therapeutic effects in diseases where these enzymes are dysregulated.
  • Antioxidant Activity : Some studies indicate that boronic acids can exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study demonstrated that the compound had a cytotoxic effect on cancer cell lines, particularly MCF-7 (breast cancer) cells, with an IC50 value indicating effective inhibition of cell growth. The mechanism appears to involve apoptosis induction through caspase activation pathways.

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. In vitro studies reported effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antibacterial agent.

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound demonstrated moderate inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative diseases where cholinergic signaling is impaired.

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC Values
AnticancerMCF-718.76 ± 0.62 µg/mL
AntibacterialE. coli6.50 mg/mL
Enzyme InhibitionAcetylcholinesterase115.63 ± 1.16 µg/mL
Butyrylcholinesterase3.12 ± 0.04 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy : A study investigated the effects of this compound on MCF-7 cells and reported a concentration-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in breast cancer treatment.
  • Evaluation of Antibacterial Properties : Another study assessed the antibacterial efficacy against E. coli and found that the compound inhibited bacterial growth effectively at low concentrations, indicating its potential use in developing new antibacterial drugs.
  • Enzyme Inhibition Analysis : The compound's ability to inhibit cholinesterases was tested in vitro, revealing significant inhibition rates that could translate into therapeutic strategies for conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-acetyl-2-methylphenyl)boronic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling between 5-acetyl-2-methylbromobenzene and bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–90°C . Post-synthesis purification via silica gel chromatography (eluent: hexane/ethyl acetate gradient) is critical. Structural confirmation requires ¹H/¹³C NMR (e.g., δ ~7.5 ppm for aromatic protons, δ ~2.5 ppm for acetyl and methyl groups) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₉H₁₁BO₃, theoretical [M+H]⁺: 179.08) .

Q. How can this compound be characterized for electronic properties relevant to reactivity?

  • Methodological Answer : Electronic effects of the acetyl and methyl substituents can be studied via Hammett σ constants (σₚ for acetyl = +0.50, σₘ for methyl = −0.07) to predict reactivity in cross-coupling reactions . Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals oxidation potentials, correlating with boronic acid stability. FT-IR spectroscopy confirms B–O (∼1340 cm⁻¹) and B–C (∼680 cm⁻¹) bond vibrations .

Advanced Research Questions

Q. What advanced analytical methods detect trace impurities in this compound during drug substance synthesis?

  • Methodological Answer : LC-MS/MS in MRM mode (e.g., Agilent 6495 QqQ) with a C18 column (2.1 × 50 mm, 1.8 µm) and mobile phase (0.1% formic acid in H₂O/acetonitrile) achieves detection limits <1 ppm. Validate per ICH Q2(R1): linearity (R² >0.99), accuracy (90–110%), precision (%RSD <5%), and robustness (column temperature ±2°C, flow rate ±0.1 mL/min) .

Q. How can MALDI-MS be optimized for sequencing boronic acid-modified peptides derived from this compound?

  • Methodological Answer : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix for on-plate esterification to stabilize boronic acid trimerization artifacts. MS/MS fragmentation (e.g., Bruker UltrafleXtreme) in reflectron mode at 20 kV acceleration voltage identifies peptide sequences. Dehydration products (e.g., −18 Da losses) must be accounted for in data interpretation .

Q. What kinetic parameters govern the binding of this compound to diols under physiological conditions?

  • Methodological Answer : Stopped-flow fluorescence (e.g., Applied Photophysics SX20) measures kon/koff rates with sugars (e.g., fructose, glucose) in pH 7.4 buffer. Fit data to a 1:1 binding model using software like KinTek Explorer. Typical kon values follow fructose > glucose (∼10³ M⁻¹s⁻¹), with thermodynamic affinity (Kd) validated via isothermal titration calorimetry (ITC) .

Q. How does the acetyl group in this compound influence tubulin polymerization inhibition compared to non-acetylated analogs?

  • Methodological Answer : Compare IC₅₀ values in tubulin polymerization assays (e.g., 10 µM paclitaxel control) using fluorescence-based kits (Cytoskeleton Inc.). Apoptosis induction is quantified via flow cytometry (Annexin V/PI staining in Jurkat cells). Structural analogs (e.g., combretastatin derivatives) show acetyl groups enhance hydrophobic interactions with β-tubulin .

Q. Can this compound be integrated into photoresponsive systems for controlled diol binding?

  • Methodological Answer : Synthesize azobenzene-boronic acid conjugates (e.g., ortho-substituted azobenzenes) and irradiate at 450 nm (Z-isomer) or 365 nm (E-isomer). Monitor binding reversibility via UV-vis (λmax ~320 nm for Z/E transitions) and ¹¹B NMR (δ ~30 ppm for boronate esters). Adjust photostationary states (PSS) to modulate diol affinity by >20-fold .

Methodological Design & Data Interpretation

Q. How to resolve contradictory data in boronic acid-diol binding studies for this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity (e.g., DMSO vs. H₂O), pH (pKa ~8.5 for boronic acids), or competing equilibria (e.g., boroxine formation). Use multivariate analysis (e.g., PCA) to isolate variables. Validate via 2D NMR (¹H-¹¹B HMBC) to confirm esterification sites .

Q. What computational strategies predict the bioactivity of this compound derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like proteasomes or CXCR1/2 chemokine receptors. Compare binding scores with known inhibitors (e.g., bortezomib). MD simulations (GROMACS) assess stability of boronate-enzyme complexes. QSAR models using Hammett constants and LogP predict cytotoxicity .

Tables for Key Data

Property Value/Method Reference
Suzuki Coupling Yield 75–85% (THF/H₂O, Pd(PPh₃)₄, 24 h)
LC-MS/MS LOD 0.1 ppm (MRM mode, S/N >3)
kon (D-Fructose) 1.2 × 10³ M⁻¹s⁻¹ (stopped-flow, pH 7.4)
Tubulin Polymerization IC₅₀ 21–22 µM (vs. 1.2 µM for combretastatin)

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